molecular formula C10H6ClF B11909729 2-Chloro-1-fluoronaphthalene

2-Chloro-1-fluoronaphthalene

Cat. No.: B11909729
M. Wt: 180.60 g/mol
InChI Key: GDILNOCXGTYXTN-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-fluoronaphthalene can be achieved through several methods. One common approach involves the halogenation of naphthalene derivatives. For instance, 2-chloronaphthalene can be fluorinated using reagents like Selectfluor under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylthiolate ions can yield methylthio-substituted naphthalene derivatives .

Scientific Research Applications

2-Chloro-1-fluoronaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoronaphthalene primarily involves its ability to undergo nucleophilic substitution reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its mono-substituted counterparts.

Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

2-chloro-1-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H

InChI Key

GDILNOCXGTYXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)Cl

Origin of Product

United States

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